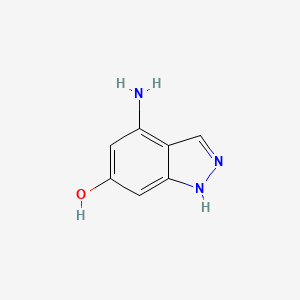

4-Amino-1H-indazol-6-ol

Vue d'ensemble

Description

“4-Amino-1H-indazol-6-ol” is a derivative of indazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . Indazole derivatives have been found to have a wide range of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of 6-substituted-indazole derivatives, such as “this compound”, involves several steps. For instance, 6-nitro indazole derivatives were methylated by iodomethane using potassium carbonate in DMF to get two isomers: the major products, N1-alkylindazoles, and the minor products N2-alkylindazoles .Molecular Structure Analysis

The molecular structure of “this compound” is based on the indazole core, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . The “4-Amino” and “6-ol” groups are functional groups attached to this core.Chemical Reactions Analysis

Indazole derivatives, including “this compound”, can undergo various chemical reactions. Some of the latest strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Indazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Applications anticancéreuses

4-Amino-1H-indazol-6-ol : et ses dérivés ont été étudiés pour leur potentiel dans le traitement du cancer. Ils ont été utilisés pour développer des composés qui présentent des activités antitumorales prometteuses. Par exemple, certains dérivés ont été évalués pour leur capacité à inhiber la croissance de lignées cellulaires cancéreuses telles que les cellules C6 (gliome de rat) et HepG2 (cancer du foie humain) . Ces composés peuvent agir en interférant avec les voies de signalisation cellulaire qui sont cruciales pour la prolifération des cellules cancéreuses.

Propriétés anti-inflammatoires

Les dérivés de l'indazole, y compris le This compound, ont été étudiés pour leurs effets anti-inflammatoires. Ils ont été trouvés pour inhiber la production de médiateurs pro-inflammatoires dans des maladies comme l'arthrose. Par exemple, ils peuvent réduire la production de prostaglandine E2 (PGE2), de facteur de nécrose tumorale alpha (TNF-α) et de métalloprotéinase matricielle-13 (MMP-13), qui sont impliquées dans le processus inflammatoire .

Activité antimicrobienne

Le composé a montré un potentiel dans le développement de nouveaux agents antimicrobiens. Des études ont synthétisé des dérivés de This compound qui présentent des activités antibactériennes, antifongiques et antituberculeuses. Ces dérivés pourraient être cruciaux dans la lutte contre les souches de microbes résistantes aux médicaments.

Inhibition enzymatique

Les dérivés de l'indazole ont été utilisés pour créer des inhibiteurs d'enzymes spécifiques. Par exemple, ils ont été utilisés pour développer de nouveaux inhibiteurs de la cyclo-oxygénase-2 (COX-2), une enzyme qui joue un rôle important dans le processus inflammatoire et la perception de la douleur .

Effets neuroprotecteurs

La recherche a indiqué que les dérivés de This compound peuvent agir comme inhibiteurs de la monoamine oxydase-A (MAO-A), une enzyme associée aux troubles neurologiques. L'inhibition de la MAO-A peut avoir des avantages thérapeutiques pour des affections telles que la dépression et la maladie de Parkinson .

Thérapeutiques cardiovasculaires

Le noyau d'indazole est présent dans plusieurs composés ayant des propriétés antihypertensives. Les dérivés de This compound pourraient être étudiés pour leur utilisation potentielle dans la gestion de l'hypertension artérielle et d'autres affections cardiovasculaires .

Potentiel antidépresseur

Les composés de l'indazole ont été étudiés pour leurs effets antidépresseurs. Ils pourraient offrir une nouvelle voie pour le développement de médicaments antidépresseurs, agissant potentiellement par des mécanismes nouveaux par rapport aux traitements traditionnels .

Activité antidiabétique

Le motif structural de l'indazole se retrouve dans les médicaments qui présentent des effets hypoglycémiques. Les dérivés de This compound pourraient être étudiés pour leur potentiel à réguler la glycémie et à fournir de nouveaux traitements pour le diabète .

Mécanisme D'action

- Role : By inhibiting IDO1, 4-Amino-1H-indazol-6-ol may modulate immune responses, particularly in the context of cancer and inflammatory conditions .

- Tryptophan Metabolism : IDO1 inhibition affects the kynurenine pathway, leading to decreased tryptophan availability and altered immune responses. Kynurenine accumulation may contribute to immune suppression and tumor escape .

Target of Action

Biochemical Pathways

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-Amino-1H-indazol-6-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the metabolism of tryptophan. This inhibition can lead to an increase in tryptophan levels and a decrease in kynurenine levels, impacting immune response and tumor growth . Additionally, this compound interacts with proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce cell cycle arrest in cancer cells, particularly at the G2/M phase, thereby inhibiting cell proliferation . This compound also affects cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and growth. By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to reduced tumor growth and enhanced apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of IDO1, inhibiting its enzymatic activity and preventing the conversion of tryptophan to kynurenine . This binding interaction is crucial for its anticancer properties. Additionally, this compound can modulate the activity of other enzymes and proteins involved in cell signaling, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These effects are consistent in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The compound’s impact on tryptophan metabolism is particularly noteworthy, as it can alter the balance between tryptophan and kynurenine, affecting immune responses and tumor growth .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. The presence of this compound in the nucleus is particularly important for its role in modulating gene expression and cell signaling pathways .

Propriétés

IUPAC Name |

4-amino-1H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-6-1-4(11)2-7-5(6)3-9-10-7/h1-3,11H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKPXCHEVOFCJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)C=NN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

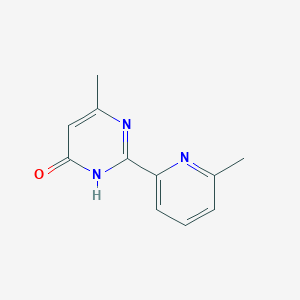

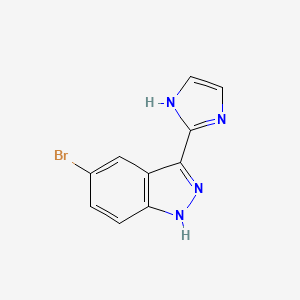

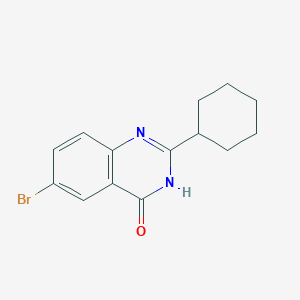

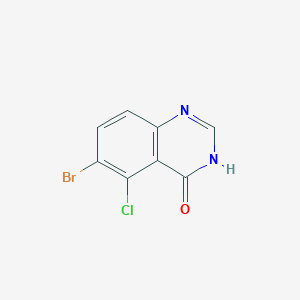

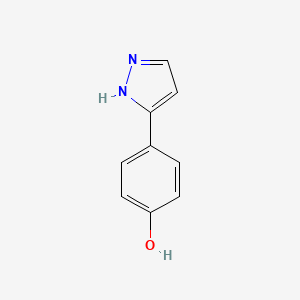

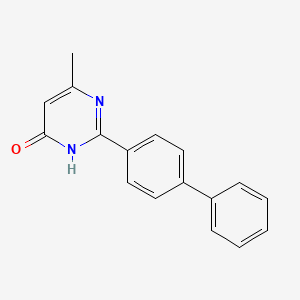

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine](/img/structure/B1384382.png)

![2-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384386.png)

![6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384389.png)

![2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384390.png)

![2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol](/img/structure/B1384392.png)

![2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1384395.png)

![2-cyclopropyl-9-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1384397.png)

![2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1384398.png)